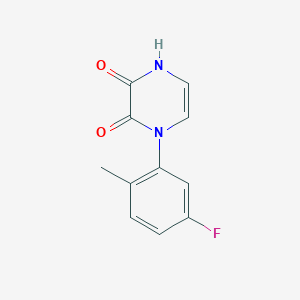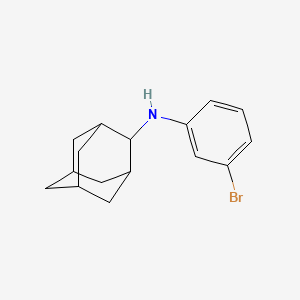![molecular formula C18H13N5O3S2 B12491935 2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12491935.png)
2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features both quinazoline and benzothiazole moieties. These structures are known for their significant biological activities, making this compound a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of 2-methylquinazolin-4-yl sulfanyl intermediate: This can be achieved by reacting 2-methylquinazoline with a suitable thiol reagent under controlled conditions.
Nitration of benzothiazole: The benzothiazole ring is nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 6-position.
Coupling reaction: The intermediate 2-methylquinazolin-4-yl sulfanyl compound is then coupled with the nitrated benzothiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the benzothiazole ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the quinazoline and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives of the benzothiazole ring.
Substitution: Various substituted quinazoline and benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: DNA, enzymes, and receptors involved in cell signaling pathways.
Pathways Involved: The compound may inhibit the activity of certain enzymes or interfere with DNA replication and transcription processes, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-methylquinazolin-4-yl sulfanyl derivatives: Compounds with similar quinazoline structures but different substituents.
6-nitrobenzothiazole derivatives: Compounds with similar benzothiazole structures but different substituents.
Uniqueness
2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is unique due to the combination of both quinazoline and benzothiazole moieties, which may result in synergistic biological activities not observed in compounds containing only one of these structures.
Propiedades
Fórmula molecular |
C18H13N5O3S2 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
2-(2-methylquinazolin-4-yl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H13N5O3S2/c1-10-19-13-5-3-2-4-12(13)17(20-10)27-9-16(24)22-18-21-14-7-6-11(23(25)26)8-15(14)28-18/h2-8H,9H2,1H3,(H,21,22,24) |
Clave InChI |
GIQDPLGVBYQDHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=N1)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-chlorophenyl)-5,8-dimethyl-10-(4-methylphenyl)-5,7,10,11-tetrahydro-6H-benzo[h]pyrazolo[3,4-b][1,6]naphthyridin-6-one](/img/structure/B12491857.png)

![1-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethyl}-3-phenylurea](/img/structure/B12491859.png)
![Ethyl 3-{[(2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12491864.png)
![2-{[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B12491865.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12491883.png)
![4-fluoro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12491884.png)
![Ethyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12491900.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12491915.png)
![ethyl 4-[(E)-(1-methyl-1H-pyrrol-2-yl)diazenyl]benzoate](/img/structure/B12491921.png)
![N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12491928.png)
![N-benzyl-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12491931.png)
![4-propoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12491932.png)
